3-[(3-Chloro-4-methylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-methoxyphenyl hydrazine to form an intermediate, which is then cyclized to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and is used in similar synthetic applications.
Uniqueness
3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN4O4 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-methylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H19ClN4O4/c1-12-7-8-13(9-16(12)23)25-21(28)15-11-24-27-18(10-17(22(29)30)26-20(15)27)14-5-3-4-6-19(14)31-2/h3-11,18,26H,1-2H3,(H,25,28)(H,29,30) |
InChI Key |
VTSPCZVIXUBOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4OC)C(=O)O)Cl |
Origin of Product |
United States |
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